
(5Z,9Z)-octadeca-5,9-dienoic acid
描述
(5Z,9Z)-octadeca-5,9-dienoic acid is a polyunsaturated fatty acid with two double bonds located at the 5th and 9th positions in the carbon chain This compound is part of a larger family of dienoic acids, which are known for their biological and chemical significance
作用机制
Target of Action
Taxoleic acid, also known as (5Z,9Z)-octadeca-5,9-dienoic acid, is a type of Δ5-olefinic acid It’s known that δ5-olefinic acids, such as taxoleic acid, are commonly present in gymnosperm seed oils . These acids have been reported to have several biological health benefits .
Mode of Action
It’s known that oleic acid, a similar fatty acid, upregulates the expression of genes causing fatty acid oxidation (fao) by deacetylation of pgc1α by pka-dependent activation of sirt1-pgc1α complex . It’s plausible that taxoleic acid might have a similar interaction with its targets.
Biochemical Pathways
Taxoleic acid is part of the fatty acid biosynthetic pathway. It’s known that oleic acid, a similar fatty acid, can be converted into longer chain eicosatrienoic and nervonic acid via a series of elongation and desaturation steps . It’s possible that taxoleic acid might be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that following oral administration of oleic acid, less than 10% of total oleic acid was found to be eliminated via fecal excretion . It’s plausible that taxoleic acid might have similar ADME properties.
Result of Action
It’s known that δ5-olefinic acids, such as taxoleic acid, have been reported to have several biological health benefits . For instance, ingestion of pinolenic acid, a similar Δ5-olefinic acid, has been reported to lower the serum low-density-lipoprotein (LDL) level by enhancing hepatic LDL uptake and reduces triglycerol and very-low-density-lipoprotein levels .
Action Environment
It’s known that the fatty acid composition, particularly the δ5-olefinic acid content, varies depending on the genus of the pinaceae . This suggests that environmental factors such as the plant genus might influence the action, efficacy, and stability of taxoleic acid.
生化分析
Biochemical Properties
The (5Z,9Z)-Octadeca-5,9-dienoic acid interacts with various biomolecules in biochemical reactions. It has been found to inhibit human topoisomerase I, a key enzyme involved in DNA replication and transcription . The compound’s interaction with this enzyme is part of its mechanism of action, contributing to its observed cytotoxic activity .
Cellular Effects
The effects of this compound on cells are significant. It has been found to induce apoptosis, affect the cell cycle, and exhibit cytotoxic activity against tumor cells such as Jurkat, K562, U937, and HL60 . These effects influence cell function and can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. As mentioned earlier, it inhibits human topoisomerase I . This inhibition can lead to changes in gene expression and impacts the cell cycle, contributing to the compound’s cytotoxic activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z)-octadeca-5,9-dienoic acid typically involves the stereoselective cross-cyclomagnesiation reaction of aliphatic and oxygen-containing 1,2-dienes catalyzed by Cp2TiCl2 . This method ensures high yields and selectivity, making it a preferred route for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale application of the aforementioned synthetic route. Industrial processes would likely optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(5Z,9Z)-octadeca-5,9-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is often used.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently employed.
Major Products
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted dienoic acids depending on the reagents used.
科学研究应用
(5Z,9Z)-octadeca-5,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research focuses on its potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of biodegradable polymers and as a component in specialty chemicals.
相似化合物的比较
Similar Compounds
(5Z,9Z)-eicosa-5,9-dienoic acid: Another dienoic acid with similar chemical properties but a longer carbon chain.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds, known for its role in inflammation and cell signaling.
Uniqueness
(5Z,9Z)-octadeca-5,9-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity. Its shorter carbon chain compared to (5Z,9Z)-eicosa-5,9-dienoic acid makes it more suitable for certain applications where shorter chain length is advantageous .
属性
IUPAC Name |
(5Z,9Z)-octadeca-5,9-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,13-14H,2-8,11-12,15-17H2,1H3,(H,19,20)/b10-9-,14-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJAXEWDHVOILU-KWUOUXIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CC/C=C\CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


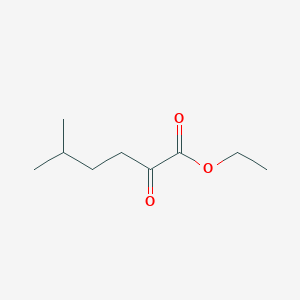
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B3120463.png)
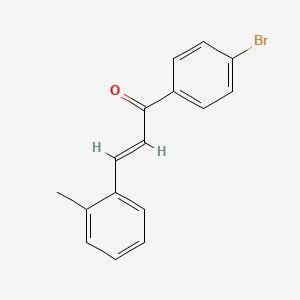
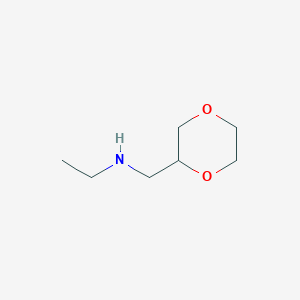
![2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene](/img/structure/B3120494.png)
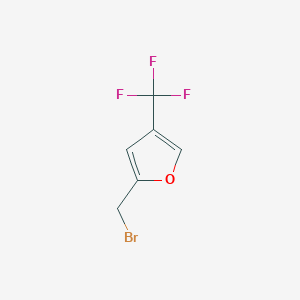
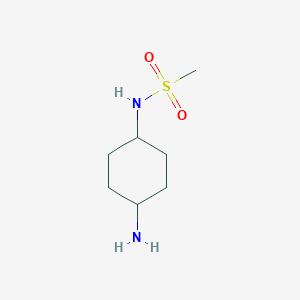
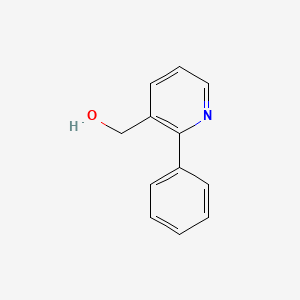
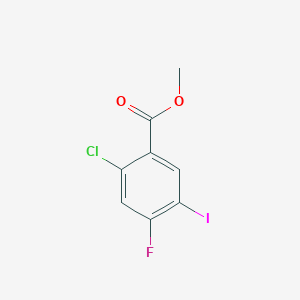
![1-[4-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B3120525.png)
![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)
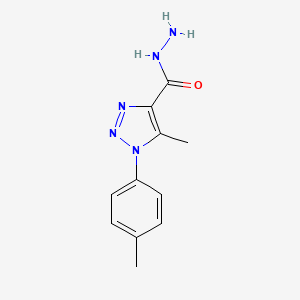
![6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3120546.png)

